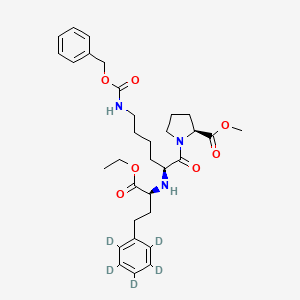

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

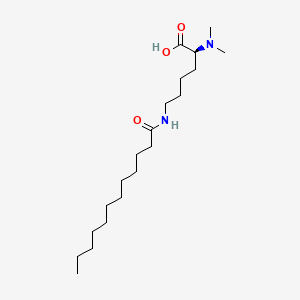

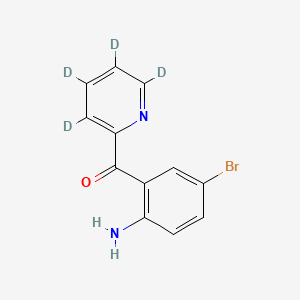

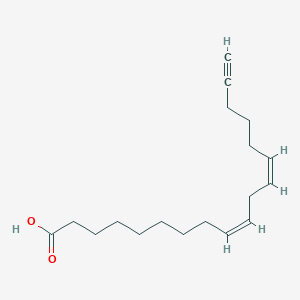

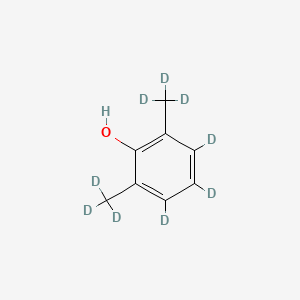

“N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester” is a biochemical used for proteomics research . It has the molecular formula C32H43N3O7 and a molecular weight of 581.7 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources available. We know its molecular weight is 581.7 and its molecular formula is C32H43N3O7 .Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

N-Benzyloxycarbonyl-S-(2,4-dinitrophenyl)glutathione diesters, related to the compound , have shown promising antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. These compounds are found to inhibit the PfMRP transporter, a crucial component in the survival of the malaria parasite. The study by Daunes and D’Silva (2018) highlights the potential of these diesters in antimalarial drug development (Daunes & D’Silva, 2018).

Synthetic Chemistry Advancements

In the field of synthetic chemistry, unsymmetrical N-benzyloxycarbonyl-protected 1-amino-1-arylalkylphosphonate mixed diesters have been synthesized using a one-pot reaction, as described by Jiaxi Xu and Nanyan Fu (2001). This synthesis method is notable for its simplicity and efficiency, contributing to the development of more advanced synthetic techniques (Xu & Fu, 2001).

Pharmacological Research

In pharmacological research, derivatives of N-benzyloxycarbonyl have been explored for their efficacy against pathogenic parasites such as Trypanosoma brucei. Diesters based on this compound structure have demonstrated low cytotoxicities and effective inhibition properties, as noted by Daunes and D’Silva (2002) in their study on glutathione derivatives (Daunes & D’Silva, 2002).

Analytical Methods Development

The development of analytical methods for measuring drugs like lisinopril in human plasma has also been a significant application. Leis et al. (1998) described a highly accurate and precise method for the quantitative measurement of lisinopril using stable isotope dilution gas chromatography/negative ion chemical ionization mass spectrometry (Leis et al., 1998).

Wirkmechanismus

Target of Action

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is an impurity of Lisinopril . Lisinopril primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which reduces aldosterone secretion . This affects the sodium-potassium balance in the body, leading to a decrease in fluid volume and blood pressure .

Pharmacokinetics

Lisinopril, the parent compound, is known to be well absorbed and eliminated primarily in the urine . Its bioavailability may be influenced by factors such as food intake and gastrointestinal pH.

Action Environment

Environmental factors such as diet, other medications, and individual health conditions can influence the action, efficacy, and stability of Lisinopril . For instance, a high-sodium diet may diminish its antihypertensive effect, while certain anti-inflammatory drugs can reduce its efficacy .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1/i4D,6D,7D,13D,14D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZMCIGSLRHGDQ-MTKARQSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)